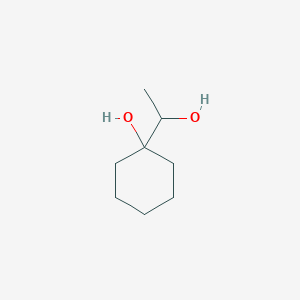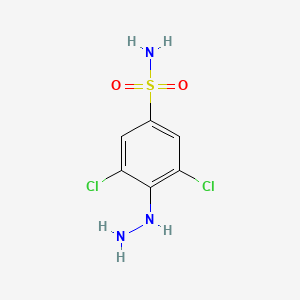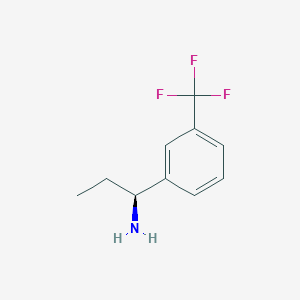
3,3,5,5-Tetramethyloxane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,5-Tetramethyloxane-2,4-dione, also known as Trimethadione, is a chemical compound with the molecular formula C6H9NO3. It is a solid powder that ranges from colorless to slightly yellow in appearance. This compound is known for its stability at room temperature but is hygroscopic, meaning it absorbs moisture from the air .
Métodos De Preparación
3,3,5,5-Tetramethyloxane-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of glutarimide with methyl ethylenediamine. The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3,3,5,5-Tetramethyloxane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3,5,5-Tetramethyloxane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a reagent and intermediate in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an anticonvulsant agent.
Medicine: It has been used in the treatment of epilepsy, particularly for absence seizures.
Mecanismo De Acción
The mechanism of action of 3,3,5,5-Tetramethyloxane-2,4-dione involves its interaction with molecular targets such as T-type calcium channels. By blocking these channels, the compound exerts its anticonvulsant effects, reducing the occurrence of seizures. The pathways involved include the modulation of calcium ion flow, which is crucial for neuronal activity .
Comparación Con Compuestos Similares
3,3,5,5-Tetramethyloxane-2,4-dione can be compared with other similar compounds, such as:
3,5,5-Trimethyloxazolidine-2,4-dione: Another oxazolidinedione compound with similar anticonvulsant properties.
3,3’,5,5’-Tetramethylbenzidine: A compound used as a chromogenic substrate in immunohistochemistry and enzyme-linked immunosorbent assays (ELISA).
The uniqueness of this compound lies in its specific molecular structure and its effectiveness as an anticonvulsant agent .
Propiedades
Número CAS |
86096-13-1 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3,3,5,5-tetramethyloxane-2,4-dione |
InChI |
InChI=1S/C9H14O3/c1-8(2)5-12-7(11)9(3,4)6(8)10/h5H2,1-4H3 |
Clave InChI |
OKUIGOUHLICAHO-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=O)C(C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)



![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)






